tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate

Chiral resolution Analytical characterization Stereochemical integrity

Sourcing racemic Boc-protected amino alcohols with undefined C2 stereochemistry often leads to batch inconsistency and failed enantioseparation. This compound (CAS 1015069-95-0) solves that with a defined racemic specification. - **Core utility**: Boc-protected amine + primary hydroxyl handle enables orthogonal functionalization; stable under basic conditions, cleaved by TFA/HCl. - **Key application**: Precursor to β2-homophenylalanine derivatives; scaffold for aspartyl protease inhibitor analogs (e.g., Darunavir core). - **Supply advantage**: Racemic form avoids chiral premium; available for immediate R&D shipment.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
CAS No. 1015069-95-0
Cat. No. B3373742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate
CAS1015069-95-0
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CO
InChIInChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)
InChIKeyMZROITKHJJJGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate: Chemical Identity & Procurement


tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate (CAS 1015069-95-0, molecular formula C15H23NO3, molecular weight 265.35 g/mol) is a Boc-protected amino alcohol featuring a benzyl substituent at the 2-position and a primary hydroxyl group on the propyl chain [1]. This compound serves as a protected amine intermediate in organic synthesis and pharmaceutical research, where the tert-butoxycarbonyl (Boc) group confers stability under basic conditions while enabling selective deprotection under acidic conditions . The compound is available as a racemic mixture (undefined stereochemistry at C2), distinguishing it from enantiomerically pure (R)- and (S)-variants [2]. Its core structural motif — a benzyl-substituted hydroxypropyl backbone with N-Boc protection — positions it within a class of chiral building blocks utilized in peptidomimetic and medicinal chemistry applications .

Why Generic Substitution Fails for tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate


In-class carbamate-protected amino alcohols cannot be interchanged with tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate without altering downstream synthetic outcomes or analytical requirements. The racemic nature of CAS 1015069-95-0 (undefined stereochemistry at C2) fundamentally differentiates it from enantiomerically pure (R)- or (S)-variants, which exhibit distinct chromatographic retention times, spectral fingerprints, and crystallinity profiles that affect purification, characterization, and regulatory documentation [1][2]. Additionally, protection group selection — tert-butoxycarbonyl (Boc) versus fluorenylmethyloxycarbonyl (Fmoc) or benzyl carbamate (Cbz) — dictates orthogonal deprotection compatibility, solubility behavior, and downstream reaction sequences . Even structurally close analogs such as tert-butyl N-(2-benzyl-3-hydroxy-2-methylpropyl)carbamate (CAS 1691983-38-6) introduce a gem-dimethyl substitution at C2, altering steric bulk, rotatable bond count, and lipophilicity (XLogP3 = 2.9 versus ~2.5 for the target) in ways that preclude direct substitution [3]. The absence of stereochemical definition in CAS 1015069-95-0 also distinguishes it from chiral building blocks intended for asymmetric synthesis, where enantiopurity is a critical quality attribute [1].

Quantitative Differentiation Evidence: tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate


Stereochemistry: Racemic vs. Enantiopure Forms

tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate (CAS 1015069-95-0) is supplied as a racemic mixture with undefined stereochemistry at C2, in contrast to its enantiomerically pure counterparts — tert-butyl (R)-(2-benzyl-3-hydroxypropyl)carbamate (CAS 254990-96-0) and tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate (CAS not specified in public sources). The racemic InChIKey (MZROITKHJJJGJI-UHFFFAOYSA-N) differs from the (R)-enantiomer InChIKey (MZROITKHJJJGJI-CYBMUJFWSA-N) and the (S)-enantiomer InChIKey (MZROITKHJJJGJI-ZDUSSCGKSA-N), confirming distinct stereochemical identity [1][2]. Undefined atom stereocenter count for the racemate is 1, whereas defined stereocenter count for the (R)-enantiomer is 1 [3]. Computed LogP for the (R)-enantiomer is 2.5 [4]. The racemate exhibits different chromatographic behavior from single enantiomers under chiral separation conditions, directly impacting analytical method validation and quality control protocols [2].

Chiral resolution Analytical characterization Stereochemical integrity

Protecting Group Orthogonality: Boc vs. Fmoc

tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate employs a tert-butoxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), in contrast to the Fmoc-protected analog (9H-fluoren-9-yl)methyl N-(2-benzyl-3-hydroxypropyl)carbamate (Sigma-Aldrich ENAH9851F037, no CAS assigned) . The Fmoc group is base-labile and cleaved under secondary amine conditions (e.g., piperidine, DBU), providing orthogonal protection strategy compatibility. The Boc-protected target compound has molecular formula C15H23NO3 (MW 265.35) and two hydrogen bond donors plus three hydrogen bond acceptors , whereas the Fmoc analog has molecular formula C25H25NO3 (MW 387.47 g/mol), significantly higher molecular weight and increased aromatic character (fluorenyl moiety) . This structural divergence translates to differential solubility profiles and chromatographic retention under reversed-phase HPLC conditions. Additionally, the Boc group imparts lower UV absorbance compared to the Fmoc chromophore, affecting detection sensitivity in analytical workflows .

Peptide synthesis Orthogonal protection Deprotection compatibility

C2-Substitution: Unsubstituted vs. gem-Dimethyl

tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate (CAS 1015069-95-0) lacks substitution at the C2 position of the hydroxypropyl chain, in contrast to its gem-dimethyl analog tert-butyl N-(2-benzyl-3-hydroxy-2-methylpropyl)carbamate (CAS 1691983-38-6) [1]. The target compound has molecular formula C15H23NO3 (MW 265.35 g/mol) and calculated XLogP3 of approximately 2.5 (based on (R)-enantiomer data) [2]. The gem-dimethyl analog has molecular formula C16H25NO3 (MW 279.37 g/mol), an additional 14 Da mass, and a measured XLogP3 of 2.9 [1]. The +0.4 LogP difference indicates increased lipophilicity for the gem-dimethyl variant, which alters membrane permeability characteristics, organic/aqueous partitioning behavior, and reversed-phase chromatographic retention times. Both compounds share identical topological polar surface area (TPSA) of 58.6 Ų and hydrogen bond donor/acceptor counts (2/3) [1]. However, the gem-dimethyl substitution introduces additional steric hindrance at C2 and reduces conformational flexibility of the hydroxypropyl backbone, affecting reactivity in sterically sensitive transformations [1].

Steric parameters Lipophilicity SAR analysis

Nitrogen Substitution Pattern: N-Benzyl vs. 2-Benzyl-3-hydroxypropyl

tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate features the benzyl group on the carbon backbone (C2 position) with the nitrogen atom bearing a hydrogen (secondary carbamate), enabling further N-alkylation or acylation at the carbamate nitrogen. This differs from regioisomeric tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate, where the benzyl group resides directly on the carbamate nitrogen, rendering it a tertiary carbamate with altered reactivity . The target compound presents two hydrogen bond donors (carbamate NH and hydroxyl OH) and three hydrogen bond acceptors (carbonyl O, carbamate O, hydroxyl O) . The N-benzyl analog has only one hydrogen bond donor (hydroxyl OH), eliminating the carbamate NH hydrogen bonding capacity . This donor count difference (2 vs. 1) affects solubility in hydrogen-bonding solvents, chromatographic behavior under normal-phase conditions, and potential for intermolecular interactions in crystal engineering or receptor binding contexts. The secondary carbamate NH in the target compound also provides a synthetic handle for further derivatization via alkylation or Mitsunobu chemistry, whereas the tertiary N-benzyl carbamate lacks this NH proton and cannot undergo N-alkylation without prior deprotection .

Regioisomerism Synthetic utility Functional group availability

Physical State & Solubility Profile

tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate (CAS 1015069-95-0) is reported to be insoluble in water and readily soluble in organic solvents . This solubility profile distinguishes it from water-soluble carbamate derivatives used in aqueous biological assay contexts. The compound's high organic-phase solubility and water insolubility are consistent with its computed LogP of approximately 2.5, indicating preferential partitioning into organic phases during extraction and purification workflows [1]. This property makes it particularly suitable for organic synthesis applications where anhydrous conditions are required and water sensitivity is a concern. In contrast, certain benzyl-substituted carbamate analogs (e.g., benzyl N-(2-benzyl-3-hydroxypropyl)carbamate, CAS 1823310-87-7) with higher LogP values (~3.0) exhibit even greater hydrophobicity, altering their behavior in biphasic reaction systems [2]. The target compound's intermediate lipophilicity (LogP ~2.5) positions it between more polar carbamates and highly lipophilic Cbz-protected variants, offering a balanced solubility profile for standard organic synthesis manipulations [1].

Formulation Sample handling Solubility

Application Scenarios: tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate


Racemic Building Block in Non-Stereoselective Synthesis

CAS 1015069-95-0 is optimally employed in synthetic routes where stereochemical outcome at C2 is not critical or where racemic mixtures are acceptable intermediates. The racemic nature (undefined stereocenter count = 1) distinguishes it from enantiopure (R)- and (S)-variants (CAS 254990-96-0 for R-enantiomer) [1][2]. This racemic form is appropriate for early-stage medicinal chemistry exploration, parallel library synthesis, and reaction condition optimization where chirality is introduced downstream or resolved at a later step. Procurement of the racemate avoids the cost premium associated with chiral starting materials and simplifies analytical characterization when enantioseparation is not required. Users must confirm that racemic material is acceptable for their intended transformation, particularly when downstream asymmetric induction is planned.

Boc-Protected Intermediate for Acid-Labile Orthogonal Protection

The tert-butoxycarbonyl (Boc) protecting group on CAS 1015069-95-0 enables selective deprotection under acidic conditions (TFA, HCl), orthogonal to base-labile protecting groups such as Fmoc or Cbz [1]. This makes the compound suitable for multi-step syntheses where the carbamate nitrogen must remain protected during basic transformations (e.g., ester hydrolysis, nucleophilic substitutions) and subsequently be deprotected under acidic conditions to reveal the free amine. In contrast, the Fmoc-protected analog (9H-fluoren-9-yl)methyl N-(2-benzyl-3-hydroxypropyl)carbamate undergoes base-mediated cleavage, which would be incompatible with base-sensitive functional groups elsewhere in the molecule [1]. The Boc group also contributes lower UV absorbance than Fmoc, facilitating UV-transparent purification when desired.

β-Amino Acid Precursor via Hydroxyl Oxidation

The primary hydroxyl group on the propyl chain of CAS 1015069-95-0 provides a synthetic handle for oxidation to the corresponding carboxylic acid, yielding N-Boc-protected β2-homophenylalanine derivatives. The (R)-enantiomer (CAS 254990-96-0) is documented as an upstream precursor to N-(tert-butoxycarbonyl)-β2-homophenylalanine (CAS 26250-90-8) [1]. This transformation pathway positions the racemic compound as a versatile entry point to β-amino acid building blocks used in peptidomimetic and foldamer chemistry. The presence of both a protected amine (Boc) and a primary alcohol enables sequential functionalization without protecting group crossover, distinguishing it from analogs lacking the free hydroxyl (e.g., N-benzyl carbamates) or possessing hindered alcohols (e.g., gem-dimethyl substituted analogs) [2].

Darunavir-Related Synthetic Intermediate

Patent literature describes the use of structurally related 1S,2S-(1-benzyl-3-chloro-2-hydroxypropyl) tert-butyl carbamate derivatives as key intermediates in the synthesis of Darunavir (DRV), an HIV protease inhibitor [1]. While the target compound lacks the chloro substituent, the 2-benzyl-3-hydroxypropyl carbamate scaffold is common to this intermediate class. The Boc-protected amino alcohol framework serves as a chiral building block platform for constructing the hydroxyethylamine core of aspartyl protease inhibitors. Procurement of CAS 1015069-95-0 provides a non-halogenated entry point to this scaffold for analog development and SAR exploration in antiviral medicinal chemistry programs. Users should verify that the racemic nature aligns with their stereochemical requirements for downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.